N-Ethoxycarbonyl Dabigatran Ethyl Ester is a chemical compound with the CAS number 1416446-40-6 and a molecular formula of C30H33N7O5. This compound is a derivative of Dabigatran, which is an anticoagulant medication used to prevent blood clots. The ethyl ester form is significant in pharmaceutical research and development due to its potential applications in drug formulation and synthesis.
N-Ethoxycarbonyl Dabigatran Ethyl Ester is synthesized from various precursors involved in the production of Dabigatran etexilate, which is a prodrug that gets converted into the active form of Dabigatran in the body. It can be sourced from specialized chemical suppliers and is often produced on demand due to its controlled nature and short shelf life .
This compound falls under the category of organic compounds, specifically as an ester derivative of an amine. It is classified as a pharmaceutical intermediate, particularly relevant in the synthesis of anticoagulant drugs.
The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester typically involves several key steps:
In one reported method, the synthesis begins with a nitrile compound that undergoes a Pinner reaction optimized using design of experiment software to enhance yield and minimize impurities. The reaction conditions involve varying concentrations of hydrochloric acid, reaction time, and temperature . The final product can be isolated through standard purification techniques such as crystallization or chromatography.
N-Ethoxycarbonyl Dabigatran Ethyl Ester can participate in several chemical reactions typical for esters and amines:
The stability of N-Ethoxycarbonyl Dabigatran Ethyl Ester under various conditions makes it suitable for further transformations in synthetic organic chemistry. Careful control of reaction conditions is essential to avoid degradation or unwanted side reactions .
As a derivative of Dabigatran, N-Ethoxycarbonyl Dabigatran Ethyl Ester functions primarily as an anticoagulant by inhibiting thrombin, an enzyme crucial for blood coagulation. The mechanism involves binding to thrombin and preventing its ability to convert fibrinogen to fibrin, thereby inhibiting clot formation.
The pharmacodynamics of this compound are closely related to its parent compound, with studies indicating that modifications in the structure can affect potency and bioavailability .
N-Ethoxycarbonyl Dabigatran Ethyl Ester serves several important roles in scientific research:
This compound exemplifies the importance of chemical derivatives in advancing medicinal chemistry and drug development.
N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS 1416446-40-6; C~30~H~33~N~7~O~5~) serves as a pivotal precursor in the synthesis of dabigatran etexilate mesylate, a direct thrombin inhibitor. Its production relies on stereoselective pathways to ensure the precise spatial orientation required for thrombin binding. A patented route (WO2015124764A1) begins with the condensation of ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate (Compound I) with 2-(4-cyanophenyl amino)acetic acid (Compound II) using 1,1'-carbonyldiimidazole (CDI) in dichloromethane. This yields a benzimidazole intermediate, which undergoes oxalate salt formation (79-82% yield) prior to amidine synthesis [2] [7]. The stereochemical integrity is maintained through in situ protection of the amine group, preventing racemization during cyclization. Alternative routes employ chiral auxiliaries or asymmetric hydrogenation to install the benzimidazole core’s stereocenters, though the CDI-mediated method remains dominant due to its operational simplicity [7].
Table 1: Key Parameters in Stereoselective Synthesis
Reaction Step | Reagents/Conditions | Yield (%) | Stereoselectivity (%) |
---|---|---|---|
Benzimidazole Formation | CDI, DCM, 25°C, 8h | 85 | >99 |
Oxalate Salt Formation | Acetic acid/ethyl acetate, 80°C | 80 | >99 |
Amidination | Ethanol/HCl, NH~3~ gas, 50°C | 86 | 98 |
The crystalline oxalate salt (III) enhances purity (>99% HPLC) by removing soluble byproducts, demonstrating how salt formation acts as a stereochemical filter [2] [8].
N-Ethoxycarbonyl Dabigatran Ethyl Ester functions as a metabolic intermediate in the prodrug activation cascade of dabigatran etexilate. Carboxylesterase enzymes (primarily CES1 in human liver microsomes) sequentially hydrolyze the ester groups, with the ethoxycarbonyl moiety acting as a transient protecting group. In vitro studies using human hepatocytes confirm rapid conversion: initial hydrolysis at the ethyl ester site forms N-Ethoxycarbonyl Dabigatran (acid metabolite), followed by cleavage of the ethoxycarbonyl group to yield active dabigatran [6]. The ethoxycarbonyl group’s strategic placement sterically shields the amidine function, reducing off-target binding and enhancing metabolic stability during intestinal absorption. Enzyme kinetics reveal a K~m~ of 28 ± 4 µM and V~max~ of 12 ± 1 nmol/min/mg for the initial hydrolysis step, indicating high substrate specificity. Crucially, this staggered hydrolysis prevents premature thrombin inhibition before systemic absorption [6] [4].
The installation of the ethoxycarbonyl group necessitates selective acylation under mild conditions to avoid degradation of the labile benzamidine moiety. Patent WO2015124764A1 details a two-step approach:
Yields exceed 90% when using toluene as the solvent due to its low polarity, which minimizes hydrolysis of the electrophilic chloroformate. Alternative reagents like diethyl dicarbonate generate undesired carbamate byproducts (e.g., N-ethoxycarbonyl-N-methyl derivatives), reducing purity to <85%. The optimal molar ratio of ethyl chloroformate to amidine is 1.05:1, as excess reagent promotes diethyl carbonate formation [2] [7].
Table 2: Coupling Reagent Performance Comparison
Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
Ethyl chloroformate | Toluene | 0–5 | 92 | 99.2 |
Diethyl dicarbonate | THF | 25 | 78 | 85.1 |
CDI | Acetonitrile | 40 | 84 | 93.5 |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: